(5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)9-14(15)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLCDWZVVJBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleotides cytosine, thymine, and uracil, which are essential for the storage and transmission of genetic information .
The presence of a chloro and methoxyphenyl group could potentially influence the compound’s lipophilicity and therefore its ability to cross cell membranes, which could impact its bioavailability and distribution within the body .
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 335.78 g/mol
- Key Functional Groups :
- Chlorinated aromatic ring
- Methoxy group
- Piperidine moiety
- Pyrimidine ether
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism involves binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Potential Targets:
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptors : It can potentially bind to receptors associated with neurotransmission or cancer cell proliferation.
Pharmacological Properties
Recent studies have highlighted the following pharmacological properties of the compound:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. For instance, it has shown IC values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
- Inhibition of Enzymatic Activity : The compound has been identified as a reversible inhibitor of specific enzymes, displaying competitive inhibition characteristics in pre-incubation assays .
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of benzoylpiperidine derivatives, the compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that modifications to the piperidine structure could enhance its potency, leading to compounds with IC values in the low nanomolar range for certain cancer types .
Case Study 2: Mechanism Elucidation
A detailed investigation using molecular docking studies provided insights into how the compound interacts with target enzymes. The binding mode suggested that structural modifications could improve interactions within the active site, leading to enhanced efficacy as an enzyme inhibitor .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 335.78 g/mol |
| Antiproliferative IC (MDA-MB-231) | 19.9 µM |
| Antiproliferative IC (OVCAR-3) | 75.3 µM |
| Inhibition Type | Competitive |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine/Piperidine Cores
- [4-(5-Chloro-2-methylphenyl)piperazin-1-yl][4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone (CAS 892708-02-0) Key Differences:
- Core : Piperazine (vs. piperidine in the target compound).
- Substituents : A sulfonyl-pyrrolidine group at the 3-position of the phenyl ring (vs. pyrimidin-4-yloxy in the target).
- Aromatic Group : 5-Chloro-2-methylphenyl (vs. 5-chloro-2-methoxyphenyl).
- Implications :
- The methyl group on the phenyl ring decreases steric hindrance compared to the methoxy group in the target compound.
Analogues with Pyrimidine/Pyridine Moieties
- (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Key Differences:
- Heterocyclic System : A triazole-pyrimidine hybrid (vs. standalone pyrimidine in the target).
- Substituents : 4-Methylpiperazinyl group (vs. 3-(pyrimidin-4-yloxy)piperidin-1-yl).
- Implications :
Chloro-Substituted Methanones
- (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Key Differences:
- Core : Pyrazole-pyridine hybrid (vs. piperidine-pyrimidine in the target).
- Substituents : Trifluoromethyl group on pyridine (vs. methoxy on phenyl).
- Implications :
- The trifluoromethyl group increases electronegativity and metabolic stability.
- The pyrazole ring may confer conformational rigidity, altering target selectivity.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s pyrimidin-4-yloxy group may favor interactions with ATP-binding pockets in kinases, similar to pyrimidine-containing kinase inhibitors .
- Synthetic Challenges: The piperidin-1-yl methanone scaffold requires precise stereochemical control during synthesis, as seen in analogues from patent literature .
- Data Limitations : Direct biological data (e.g., IC₅₀ values, selectivity profiles) for the target compound are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
